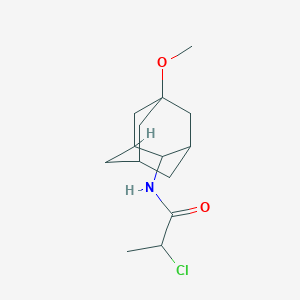![molecular formula C8H12O4 B2817945 2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid CAS No. 2165810-98-8](/img/structure/B2817945.png)
2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid” is a complex organic compound. It is a derivative of acetic acid where an ethoxycarbonylcyclopropyl group is attached to the second carbon atom . The compound belongs to the class of organic compounds known as phenoxyacetic acid derivatives .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not documented in the available literature .
Wissenschaftliche Forschungsanwendungen
Chiral Auxiliary and Derivatizing Agents
2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid has been explored for its potential as a versatile chiral phosphonic auxiliary. Preliminary studies indicate satisfactory separation of diastereomeric alcohols and amines in 31P NMR spectra, suggesting its use as chiral derivatizing agents for these compounds. Further research into its application as a chiral selective agent (CSA) appears promising, highlighting its utility in enhancing enantiomeric purity in chemical syntheses P. Majewska, 2019.
Liposome Conjugation for Immunization
Innovative heterobifunctional reagents, including variations of ethoxyacetic acid derivatives, have been synthesized for the coupling of peptides to liposomes, a crucial step in vaccine development. These reagents facilitate the attachment of peptides via stable thioether or bioreducible disulfide bonds, potentially improving the mechanism of antigen presentation. This method aims to enhance synthetic vaccine formulations by providing better accessibility and reducing intrinsic immunogenicity compared to traditional approaches B. Frisch, C. Boeckler, F. Schuber, 1996.
Metal Complex Formation
Research on 3-ethoxycarbonyl tetronic acids has revealed their ability to form complexes with Cu(II) and Co(II) ions. These complexes have been analyzed using EPR spectroscopy and magnetic susceptibility measurements, offering insights into their coordination behavior. The study suggests potential applications in the development of new materials or catalysts that exploit the unique properties of these metal complexes G. Athanasellis, G. Zahariou, S. Kikionis, O. Igglessi-Markopoulou, J. Markopoulos, 2009.
Bioconversion and Stereochemical Analysis
The bioconversion of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid by bacterial species showcases its potential in stereoselective processes. This study underscores the compound's applicability in determining the absolute configuration of stereogenic centers, an essential aspect of chiral chemistry. Such processes are critical for the development of enantiomerically pure pharmaceuticals and other chiral materials P. Majewska, 2015.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(1S,2R)-2-ethoxycarbonylcyclopropyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-12-8(11)6-3-5(6)4-7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQVRJZDONRTAD-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide](/img/structure/B2817863.png)
![2-{[2-(8-ethoxy-2-imino-2H-chromen-3-yl)quinazolin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2817865.png)
![2-Chloro-1-[2-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]pyrrolidin-1-yl]ethanone](/img/structure/B2817868.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide](/img/structure/B2817869.png)
![3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2817870.png)



![(2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2817876.png)
![4-fluoro-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2817878.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2817879.png)

![2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2817882.png)
![1-(4-Methoxyphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2817883.png)
